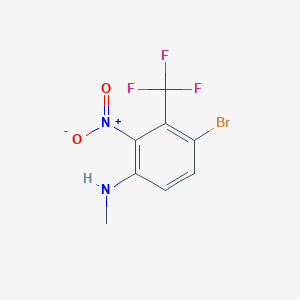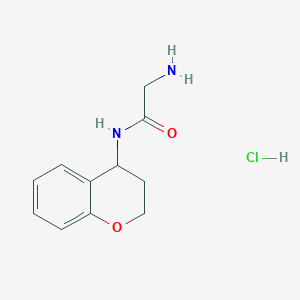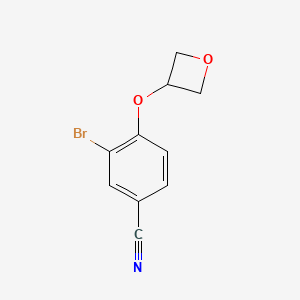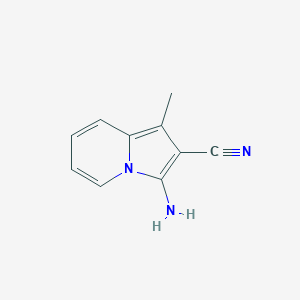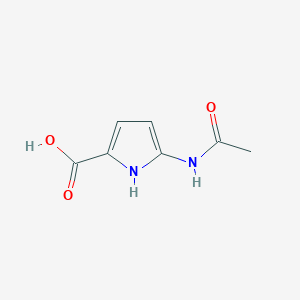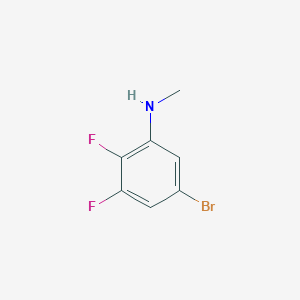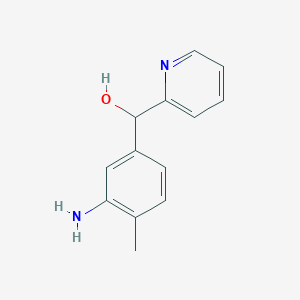
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol
説明
“(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methanol group and a phenyl ring with an amino and a methyl group .科学的研究の応用
1. Synthesis and Characterization
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol is integral in the synthesis of complex organic compounds. For instance, novel pyridine derivatives with potential biological activities have been synthesized using similar compounds as starting materials, demonstrating the versatility of these compounds in chemical synthesis. The structures of such compounds are typically confirmed through various spectroscopic methods, highlighting the compound's role in the development of new chemical entities (Wu Feng, 2011).
2. Spectroscopic Properties and Theoretical Studies
The compound has been used in studies focusing on the spectroscopic properties of pyridine derivatives. These studies often explore how the structure and environment impact the electronic and fluorescence properties, aiding in understanding the compound's behavior in different conditions. Quantum chemistry calculations, such as DFT, are commonly used to interpret experimental results and understand the molecular dynamics of these compounds (I. A. Z. Al-Ansari, 2016).
3. Antimicrobial Activities
Derivatives of pyridine compounds, including this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds often exhibit significant activity against various microbial strains, comparable to standard drugs. The presence of specific substituents like the methoxy group can enhance antimicrobial activity, suggesting the compound's potential in developing new antimicrobial agents (Satyender Kumar et al., 2012).
4. Surface-Enhanced Raman Scattering (SERS) Studies
This compound and its derivatives are used in SERS studies to understand the molecule's adsorption and orientation on surfaces like colloidal gold. These studies provide insights into the interaction mechanisms of these compounds with metallic surfaces, which is crucial for applications in sensors and surface chemistry (E. Pięta et al., 2014).
5. Crystal and Molecular Structure Analysis
The crystal and molecular structures of this compound derivatives are studied to understand their geometric and electronic properties. X-ray diffraction and spectroscopic methods are commonly used for structural characterization, providing valuable information for the design and synthesis of new compounds with desired properties (B. Lakshminarayana et al., 2009).
特性
IUPAC Name |
(3-amino-4-methylphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVHZLFGANPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


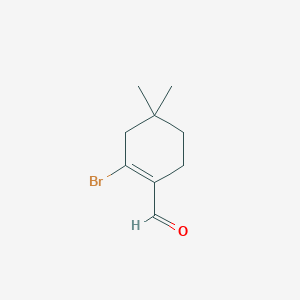
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)


